molecular formula C16H13BrN2OS B2410992 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 842118-12-1

2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2410992
CAS RN: 842118-12-1
M. Wt: 361.26
InChI Key: NTUOUFJMWZEAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as BDB, and it has been found to have a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermolecular Interactions and Synthesis : The synthesis and structural characterization of antipyrine derivatives, including compounds similar to 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, have been studied. These compounds exhibit stabilization primarily through hydrogen bonds and π-interactions, which are energetically significant and contribute to the total binding energies of the assemblies (Saeed et al., 2020).

  • Crystal Packing and Solid-State Structures : In the study of novel benzothiazoles, the crystal structures were analyzed to understand intermolecular interactions, including hydrogen bonds and π–π stacking interactions. This research aids in comprehending the solid-state structures and molecular interactions of benzothiazole derivatives (Ćaleta et al., 2008).

Pharmacological Evaluation

  • Pharmacological Properties : A series of benzothiazol-2-yl benzamides were synthesized and evaluated for various pharmacological properties, including anticonvulsant and CNS depressant effects. These studies provide insights into the potential pharmacological applications of benzothiazole derivatives (Rana et al., 2008).

Anticancer Research

  • Anti-Breast Cancer Activity : The design and synthesis of isatin-benzothiazole analogs, including compounds structurally related to this compound, demonstrated significant anti-breast cancer activity. This highlights the potential of benzothiazole derivatives in cancer treatment (Solomon et al., 2009).

Corrosion Inhibition

  • Steel Corrosion Inhibition : Benzothiazole derivatives have been studied for their effectiveness in inhibiting steel corrosion in acidic environments. These compounds, including those structurally related to this compound, offer insights into developing new corrosion inhibitors (Hu et al., 2016).

properties

IUPAC Name

2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-9-7-8-10(2)14-13(9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUOUFJMWZEAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.